2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by the presence of fluorine, sulfur, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the fluorobenzyl and sulfanyl groups. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Nucleophilic Substitution:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and other proteins.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and nitrile group play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Fluorobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to its combination of fluorine, sulfur, and nitrile groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H12F4N2S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H12F4N2S/c21-17-9-5-4-8-14(17)12-27-19-15(11-25)16(20(22,23)24)10-18(26-19)13-6-2-1-3-7-13/h1-10H,12H2 |
InChI Key |
GCHPAYBOAQQVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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